molecular formula C17H20F3N3O2 B12265694 7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12265694
M. Wt: 355.35 g/mol
InChI Key: WVTNVFUYCXCHJA-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxy group, and a trifluoroethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate leaving group on the quinazolinone core.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxyquinazolinone derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxyquinazolinone derivatives, while nucleophilic substitution of the trifluoroethyl group can introduce various functional groups.

Scientific Research Applications

7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, methoxy group, and trifluoroethyl-substituted piperidine moiety

Properties

Molecular Formula

C17H20F3N3O2

Molecular Weight

355.35 g/mol

IUPAC Name

7-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C17H20F3N3O2/c1-25-13-2-3-14-15(8-13)21-11-23(16(14)24)9-12-4-6-22(7-5-12)10-17(18,19)20/h2-3,8,11-12H,4-7,9-10H2,1H3

InChI Key

WVTNVFUYCXCHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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